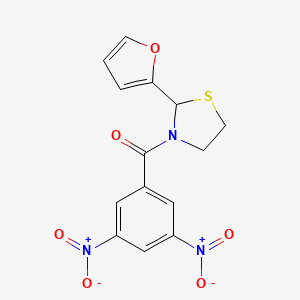

(3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone

Description

Propriétés

IUPAC Name |

(3,5-dinitrophenyl)-[2-(furan-2-yl)-1,3-thiazolidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6S/c18-13(15-3-5-24-14(15)12-2-1-4-23-12)9-6-10(16(19)20)8-11(7-9)17(21)22/h1-2,4,6-8,14H,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQNMSQQMKJGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

(3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Synthesis

The synthesis of (3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone involves multi-step organic reactions. The primary steps include the formation of the thiazolidine ring and the introduction of the dinitrophenyl group. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship.

Antimicrobial Activity

Research indicates that (3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone exhibits significant antimicrobial properties. In a study by Sachdeva et al. (2024), the compound was tested against various bacterial strains, showing notable inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 14 |

| Escherichia coli | 10 |

Analgesic Activity

The analgesic potential of this compound has also been studied. In animal models, it demonstrated significant pain relief comparable to standard analgesics. The mechanism appears to involve modulation of pain pathways, likely through interaction with opioid receptors .

Anticancer Activity

Preliminary studies suggest that (3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone may possess anticancer properties. In vitro assays indicated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells was highlighted in research conducted by Zhuang et al. (2013) .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Sachdeva et al. evaluated the antimicrobial efficacy of various derivatives of thiazolidine compounds, including (3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone. The study utilized disk diffusion methods and determined that modifications to the furan and thiazolidine moieties significantly affected antimicrobial activity .

Case Study 2: Analgesic Properties

A study conducted on rodents assessed the analgesic effects of the compound using the hot plate test. Results indicated that doses of 50 mg/kg produced a significant increase in pain threshold compared to control groups, suggesting a promising avenue for further research into its use as an analgesic agent .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its substituents:

- 3,5-Dinitrophenyl group: This electron-deficient aromatic system contrasts with hydroxyphenyl or aminophenyl groups in analogues like Sivifene (CAS 2675-35-6), which contains a bis(4-hydroxyphenyl)methanone core linked to a 2,4-dinitrophenylhydrazone group .

- Furan vs. Thiophene: Replacing the furan-2-yl group with thiophene (as in ’s thiophene-based methanones) alters electronic properties. Thiophene’s higher aromaticity may improve metabolic stability, whereas furan’s oxygen atom could enhance solubility .

Physicochemical Properties

Pharmacological Potential

- Sivifene: Used for treating cervical neoplasms, highlighting the therapeutic relevance of nitroaryl methanones .

Key Differentiators

- Electron-Withdrawing vs.

- Heterocycle Choice : Furan’s oxygen vs. thiophene’s sulfur influences metabolic pathways; furan derivatives may undergo faster oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.